molecular formula C9H13N3O2S B14585466 N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide CAS No. 61335-33-9

N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B14585466
CAS No.: 61335-33-9
M. Wt: 227.29 g/mol
InChI Key: RBYOOTSLGYCLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide is an organic compound characterized by the presence of a hydrazinecarbothioamide group attached to a 2,5-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 2,5-dimethoxyaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)hydrazinecarbothioamide
  • N-(2,3-dimethylphenyl)hydrazinecarbothioamide
  • N-(2,4-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Uniqueness

N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

CAS No.

61335-33-9

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

1-amino-3-(2,5-dimethoxyphenyl)thiourea

InChI

InChI=1S/C9H13N3O2S/c1-13-6-3-4-8(14-2)7(5-6)11-9(15)12-10/h3-5H,10H2,1-2H3,(H2,11,12,15)

InChI Key

RBYOOTSLGYCLTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.